molecular formula C7H4ClIO B596904 4-Chloro-2-iodobenzaldehyde CAS No. 132901-37-2

4-Chloro-2-iodobenzaldehyde

Cat. No. B596904
CAS RN: 132901-37-2
M. Wt: 266.462
InChI Key: MGCMFDAIQVMIRH-UHFFFAOYSA-N
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Description

4-Chloro-2-iodobenzaldehyde is an organic compound with the molecular formula C7H4ClIO . It is characterized by the presence of both chloro and iodo groups on the benzene ring.


Molecular Structure Analysis

The molecular weight of 4-Chloro-2-iodobenzaldehyde is 266.464 Da . The structure of this compound is characterized by the presence of both chloro and iodo groups on the benzene ring.

Scientific Research Applications

Synthesis of 2H-thiochromene Derivatives

4-Chloro-2-iodobenzaldehyde is used in the synthesis of 2H-thiochromene derivatives . Thiochromene and its derivatives display a wide range of biological and pharmaceutical activities such as anticancer, antileishmanial, antiHIV, antibacterial, and antioxidant, as well as hypoxia-inducible factor hydroxylase inhibiting properties .

Enantioselective Synthesis

Amidine-based catalyst HBTM-2 was employed for the highly enantioselective synthesis of chiral 2-substituted thiochromenes . This process involves the transformation of α,β-unsaturated thioesters .

Multistep Synthesis

Wang et al. reported a practical strategy for the multistep synthesis of the key intermediates 4-chloro-2H-thiochromene-3-carbaldehydes and a series of 4-chloro-2H-thiochromenes with N-containing side chains .

Synthesis of 4-[2-(trimethylsilyl)ethynyl]benzaldehyde

4-Iodobenzaldehyde, which can be derived from 4-Chloro-2-iodobenzaldehyde, is used in the synthesis of 4-[2-(trimethylsilyl)ethynyl]benzaldehyde .

Synthesis of 5,15-dimesityl-10-(3-[2-(trimethylsilyl)ethynyi]phenyl}-20-(4-iodophenyl)porphyrin

4-Iodobenzaldehyde, which can be derived from 4-Chloro-2-iodobenzaldehyde, is also used in the synthesis of 5,15-dimesityl-10-(3-[2-(trimethylsilyl)ethynyi]phenyl}-20-(4-iodophenyl)porphyrin .

Spectral Investigation and Conformational Analysis

2-bromo-4-chlorobenzaldehyde, a compound similar to 4-Chloro-2-iodobenzaldehyde, has been used in experimental and theoretical spectral investigation and conformational analysis by IR spectroscopy and density functional theory (DFT) .

Safety and Hazards

4-Chloro-2-iodobenzaldehyde is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

4-chloro-2-iodobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClIO/c8-6-2-1-5(4-10)7(9)3-6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGCMFDAIQVMIRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)I)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClIO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

132901-37-2
Record name 4-chloro-2-iodobenzaldehyde
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